molecular formula C9H18ClF2NO B3006585 4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride CAS No. 1389313-49-8

4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B3006585
CAS No.: 1389313-49-8
M. Wt: 229.7
InChI Key: RSCRUYTXRLNWQO-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClF2NO and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Amino Acid Construction : The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, using a process that introduces amine functionality into the cyclohexane ring, is a foundational step for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
  • Nucleophilic Substitution and Elimination-Addition Mechanisms : The study of cyclohexenyl iodonium salts highlights the role of elimination-addition mechanisms with cyclohexyne intermediates, which can be relevant for reactions involving similar cyclohexane derivatives (Fujita et al., 2004).
  • N-Phenylation Reactions : Research on the condensation of 1,4-cyclohexanediones with secondary aromatic amines, exploring the N-phenylation process, provides insights into reactions that could be analogous for related cyclohexane compounds (Haga, Iwaya, & Kaneko, 1986).

Catalytic and Polymer Applications

  • Catalyst-Free Reactions : A study on catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates applications in synthesizing furan derivatives, potentially applicable to similar compounds (Zhao et al., 2020).
  • Silicon-Containing Cyclohexane Derivatives : The synthesis of 4-silacyclohexan-1-ones and related amines reveals the potential for using silicon-protecting groups in creating versatile building blocks for synthesis, which may be adaptable for related cyclohexane amines (Fischer, Burschka, & Tacke, 2014).
  • Transfer Hydrogenation : Studies on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes offer insights into reactions that could be relevant for cyclohexane amine derivatives (Chatterjee & Oestreich, 2016).

Analytical Chemistry and Materials Science

  • Fluorination of Hydroxy Substituted Molecules : Research on the role of reagent structure in fluorinating hydroxy-substituted organic molecules can inform studies involving similar cyclohexane amine compounds (Zupan, Iskra, & Stavber, 1995).
  • Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of different solvents, including cyclohexane, provides insights into the potential photoreactive properties of related cyclohexane amines (Platz et al., 1991).
  • Functionalized Polyfluorene Derivatives : The study of polyfluorene derivatives with primary amine groups explores their photophysical properties and self-assembly behaviors, which could be extrapolated to similar cyclohexane-based materials (Guo et al., 2009).

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is not specified in the search results. This could be due to the compound being used primarily for research and development purposes .

Safety and Hazards

The safety data sheet for 4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment .

Properties

IUPAC Name

4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCRUYTXRLNWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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